3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol consists of 9 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The compound has two defined atom stereocenters . The exact mass of the molecule is 167.094628657 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol include a density of 1.2±0.1 g/cm³, a boiling point of 357.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has an enthalpy of vaporization of 63.7±3.0 kJ/mol and a flash point of 170.3±23.7 °C . The index of refraction is 1.594 . The compound has 3 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .
Scientific Research Applications
Coordination Chemistry and Supramolecular Structures
Xie et al. (2005) explored the creation of Co(III) and Cu(II) complexes using a polyamine ligand similar to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol. They found that these complexes form distinct supramolecular structures, influenced by factors like ligand donor sets, central metal atoms, and counteranions (Xie et al., 2005).
Coordination with Metal Ions
Aiello et al. (2018) investigated the coordination of amino acids, including compounds structurally similar to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol, with trivalent metal ions. This study provided insights into how such compounds interact with metal ions like Al(III) and Fe(III) (Aiello et al., 2018).
Anion Recognition and Hydrogen Bonding
Ashokkumar et al. (2011) synthesized anion receptors based on acridinedione, incorporating OH and NH groups akin to those in 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol. They discovered these receptors show selective interaction with fluoride ions, demonstrating the potential of such compounds in anion recognition (Ashokkumar et al., 2011).
Catalysis in Ethylene Polymerization
Houghton et al. (2008) reported on the synthesis of metal complexes using ligands related to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol and their application as catalysts in ethylene polymerization. This research highlights the role of such compounds in catalyzing polymerization processes (Houghton et al., 2008).
Hydroxylation Reactions
Lee et al. (2001) used compounds structurally similar to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol for the hydroxylation of phenol, indicating the potential of such compounds in catalytic processes (Lee et al., 2001).
Proton-Coupled Electron Transfer
Rhile et al. (2004) studied a compound with a phenolic structure related to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol, revealing insights into proton-coupled electron transfer processes (Rhile et al., 2004).
properties
IUPAC Name |
3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFIGDLSSYIKKV-MUWHJKNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol | |
CAS RN |
21480-43-3 | |
Record name | (-)-threo-Metaraminol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021480433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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